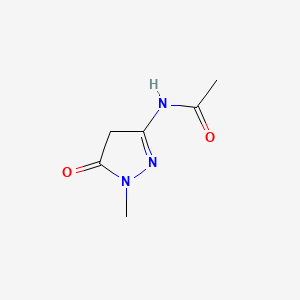
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with an acetamide group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . One common method includes the reaction of 1-methyl-3-oxo-1,2-dihydro-4H-pyrazole-4-carboxylic acid with acetic anhydride under reflux conditions to yield the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, alcohol derivatives, and various substituted pyrazole derivatives .
科学的研究の応用
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
作用機序
The mechanism of action of N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(1-phenyl-5-oxo-4H-pyrazol-3-yl)acetamide
- N-(1-methyl-3-oxo-4H-pyrazol-5-yl)acetamide
- N-(1-methyl-5-oxo-4H-pyrazol-3-yl)benzamide
Uniqueness
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
185451-37-0 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.157 |
IUPAC名 |
N-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)7-5-3-6(11)9(2)8-5/h3H2,1-2H3,(H,7,8,10) |
InChIキー |
JOIKJWYCZPXJDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(=O)C1)C |
同義語 |
Acetamide, N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


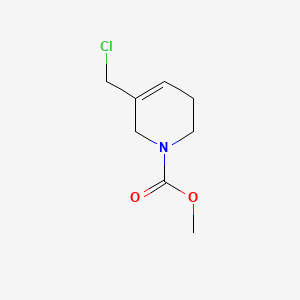
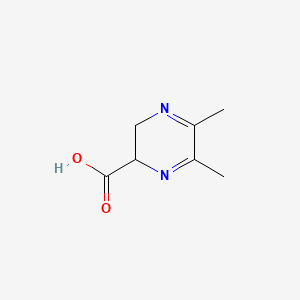
![Thionitrous acid (HNOS), S-[2-(dimethylamino)ethyl] ester (9CI)](/img/new.no-structure.jpg)
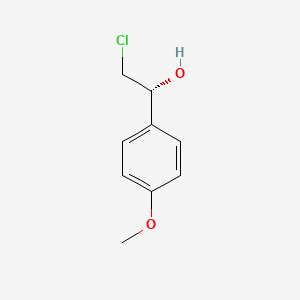
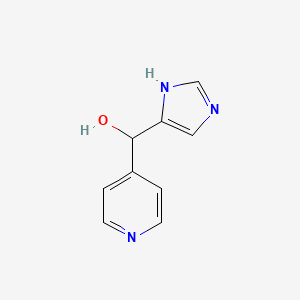

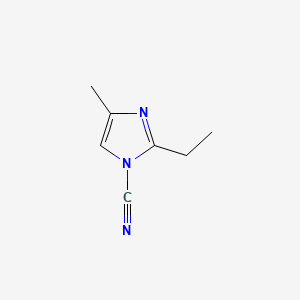
![(3aR,6aS)-3,3-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B575311.png)
![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)

![5-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B575318.png)
